molecular formula C12H18Cl2N4 B1459307 2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride CAS No. 1351602-32-8

2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride

Cat. No.: B1459307
CAS No.: 1351602-32-8
M. Wt: 289.2 g/mol
InChI Key: XUKQZYVZOWWHCH-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride is a useful research compound. Its molecular formula is C12H18Cl2N4 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
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Biological Activity

2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its imidazo[1,2-a]pyridine core, which is known for various pharmacological properties. Its molecular formula is C12H16N4C_{12}H_{16}N_4, and it is often studied in the context of drug development for its potential therapeutic applications.

Biological Activity Overview

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antiviral : Potential activity against viral infections.
  • Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
  • Anticonvulsant : Exhibits potential in controlling seizures.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialActive against Mycobacterium tuberculosis with MICs ranging from 0.03 to 5 µM .
AntiviralPotential efficacy in inhibiting viral replication .
AnticancerCytotoxic effects observed in various cancer cell lines .
AnticonvulsantPotential for seizure control in preclinical models .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For example, certain imidazopyridine derivatives have been shown to inhibit the TASK-1 and TASK-2 channels, which are implicated in sleep-related breathing disorders .

Case Studies

  • Antimicrobial Efficacy :
    A study highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against M. tuberculosis. The compounds demonstrated significant antibacterial activity with low MIC values, indicating their potential as lead compounds in tuberculosis treatment .
  • Anticancer Properties :
    Another investigation focused on the anticancer properties of these compounds. Various derivatives were tested against cancer cell lines, revealing substantial cytotoxicity and the ability to induce apoptosis in malignant cells .
  • Anticonvulsant Activity :
    Research has indicated that some imidazo[1,2-a]pyridine derivatives possess anticonvulsant properties. In animal models, these compounds showed promise in reducing seizure frequency and severity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications to the imidazo[1,2-a]pyridine scaffold can enhance potency and selectivity towards specific biological targets. For instance:

  • Substituents on the piperazine ring can significantly influence activity.
  • Variations in the nitrogen positioning within the imidazo ring can alter binding affinity to target proteins.

Table 2: SAR Insights

ModificationEffect on ActivityReference
Piperazine substitutionIncreased potency against M. tuberculosis
Nitrogen positioning variationEnhanced receptor binding affinity

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-2-6-16-10-11(14-12(16)3-1)9-15-7-4-13-5-8-15;;/h1-3,6,10,13H,4-5,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKQZYVZOWWHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN3C=CC=CC3=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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